molecular formula C9H10N6O3S B4046330 ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate

ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate

Cat. No.: B4046330
M. Wt: 282.28 g/mol
InChI Key: IXSXXZUTUOUROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate is a useful research compound. Its molecular formula is C9H10N6O3S and its molecular weight is 282.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.05350938 g/mol and the complexity rating of the compound is 344. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

One study describes the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, highlighting its moderate antimicrobial activity against pathogenic bacterial and fungal strains, such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This research underscores the potential of similar thiadiazole derivatives for antimicrobial use.

Cyclization and Pharmacological Properties

Another study focuses on the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives, exploring their pharmacological properties, including effects on the central nervous system in mice (Maliszewska-Guz et al., 2005). This illustrates the chemical versatility and potential neurological applications of these compounds.

Molecular Docking and Enzyme Inhibition

Research on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition towards α-glucosidase and β-glucosidase enzymes, with molecular docking revealing their binding modes to the enzyme's active sites. This study indicates the potential therapeutic applications of thiadiazole derivatives in managing conditions like diabetes by inhibiting relevant enzymes (Babar et al., 2017).

Properties

IUPAC Name

ethyl 2-[5-(1H-1,2,4-triazole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O3S/c1-2-18-6(16)3-5-13-15-9(19-5)12-8(17)7-10-4-11-14-7/h4H,2-3H2,1H3,(H,10,11,14)(H,12,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSXXZUTUOUROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate
Reactant of Route 3
Reactant of Route 3
ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate
Reactant of Route 4
ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate
Reactant of Route 5
ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate
Reactant of Route 6
ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.